molecular formula C15H11Cl2NO3 B5109892 N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B5109892
M. Wt: 324.2 g/mol
InChI Key: YGMFMKQLGDEXAT-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a benzodioxine ring, which is further connected to a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the reaction of 3,5-dichlorophenyl isocyanate with a suitable glycolate under controlled conditions. The reaction is often catalyzed by a tin (II) salt, and the product is precipitated from the reaction mixture by adding water . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them valuable for various applications.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt the energetics of certain microorganisms, leading to their inhibition or death. This is achieved through the inhibition of key enzymes and metabolic pathways essential for the survival and proliferation of the microorganisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO3/c16-9-5-10(17)7-11(6-9)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMFMKQLGDEXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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